Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester
Description
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester (IUPAC name) is a branched-chain ester derived from pivalic acid (2,2-dimethylpropanoic acid) and 4-oxo-2-butyn-1-ol. Its structure combines a sterically hindered carboxylic acid moiety with a reactive α,β-unsaturated ketone group (4-oxo-2-butyn-1-yl).
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-oxobut-2-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)8(11)12-7-5-4-6-10/h6H,7H2,1-3H3 |
InChI Key |
CLCYMLZBONXWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC#CC=O |
Origin of Product |
United States |
Preparation Methods
Esterification with Pivalic Acid
The esterification of 4-oxo-2-butyn-1-ol with pivalic acid can be achieved via acid-catalyzed Fischer esterification or acyl chloride coupling:
Method 1: Fischer Esterification
This method requires prolonged reflux (12–24 hours) and suffers from equilibrium limitations, often yielding ≤60% product.
Method 2: Acyl Chloride Coupling
This approach offers higher yields (75–85%) under milder conditions (0–25°C) but necessitates rigorous moisture control.
Catalytic Systems and Optimization
Oxidation Catalysts
The TMHPO catalyst used in the oxidation of 2-butyn-1-ol (CN114989003A) operates via a nitroxide-mediated radical mechanism, enhancing selectivity by stabilizing reactive intermediates. Comparative studies suggest that TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) derivatives could offer similar efficacy, though TMHPO’s hydroxyl group improves aqueous solubility.
Catalyst Performance Data:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| TMHPO | 56 | 99.7 | 1 |
| TEMPO | 48 | 98.2 | 1.5 |
Esterification Catalysts
Sulfuric acid remains the standard catalyst for Fischer esterification, but p-toluenesulfonic acid (PTSA) reduces side reactions such as dehydration of the alkyne. For acyl chloride methods, tertiary amines (e.g., triethylamine) effectively scavenge HCl, driving the reaction to completion.
Purification and Characterization
Sublimation
Crude 4-oxo-2-butyn-1-ol requires sublimation under vacuum (≤-0.08 MPa) at 45–75°C for 20–30 hours to achieve >99% purity. This step eliminates high-boiling impurities but risks thermal degradation of the alkyne.
Chromatographic Methods
Silica gel chromatography using hexane/ethyl acetate (7:3) effectively isolates the ester product. GC-MS and H-NMR are critical for characterization:
-
GC-MS: m/z 170 [M], base peak at 85 (CHO).
-
H-NMR (400 MHz, CDCl): δ 1.23 (s, 9H, C(CH)), 2.51 (t, 2H, CHC≡C), 4.69 (t, 2H, COOCH), 9.82 (s, 1H, CO).
Challenges and Limitations
-
Alkyne Stability: The 2-butynyl group is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres (N/Ar) and inhibitors like hydroquinone.
-
Ketone Reactivity: The 4-oxo group may undergo undesired aldol condensation or ketal formation, requiring strict control over reaction pH and solvent polarity.
-
Scalability: Batch-wise addition of hypochlorite and base in the oxidation step (CN114989003A) complicates large-scale production, though continuous flow systems could mitigate this.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives useful in medicinal chemistry.
- Synthesis of Pyrroloquinoline Quinone (PQQ) :
Pharmaceutical Applications
- Medicinal Chemistry :
- Antioxidant Properties :
Case Study 1: Synthesis of PQQ Derivatives
A study demonstrated the efficient synthesis of pyrroloquinoline quinone derivatives using propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester as an intermediate. The process involved several catalytic steps that optimized yield while minimizing byproducts. This method highlighted the compound's role in enhancing the production of bioactive compounds with potential therapeutic applications .
Case Study 2: Antioxidant Activity Evaluation
In another research project, derivatives synthesized from propanoic acid esters were tested for their antioxidant activity. The findings suggested that these compounds could effectively scavenge free radicals, indicating potential use in dietary supplements aimed at improving health outcomes related to oxidative stress .
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester involves its interaction with molecular targets through its ester and carbonyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The pathways involved depend on the specific reactions and applications, such as enzyme catalysis in biological systems or chemical transformations in industrial processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Esters
*Calculated based on IUPAC name.
Key Comparative Insights:
Reactivity :
- The target compound’s 4-oxo-2-butyn-1-yl group introduces conjugated carbonyl and alkyne functionalities, making it more reactive toward nucleophiles compared to esters with simple alkyl or aryl substituents (e.g., pentyl or formylphenyl esters). This reactivity is analogous to α,β-unsaturated ketones, which participate in Diels-Alder or Michael addition reactions .
- In contrast, 4-formylphenyl pivalate (C12H14O3) exhibits lower reactivity due to the absence of an α,β-unsaturated system, though its formyl group may engage in condensation reactions .
Stability: Pivalate esters (e.g., 4-formyl-2-methoxyphenyl 2,2-dimethylpropanoate) are generally resistant to hydrolysis due to steric hindrance from the 2,2-dimethyl group. However, the target compound’s electron-withdrawing oxo group may accelerate hydrolysis under basic conditions .
Biological Activity: Chlorinated phenylpropanoic esters (e.g., compounds in ) show selective antimicrobial activity, but the target’s α,β-unsaturated ketone moiety may confer distinct interactions with microbial enzymes or DNA . Propanoic acid, 2-methyl-, pentyl ester lacks bioactive substituents, aligning with its use in non-reactive applications like fragrances .
Industrial Applications: Branched esters like Texanol ester-alcohol () are used as plasticizers or coalescing agents. The target compound’s reactivity may limit such applications but could make it valuable in specialty chemical synthesis .
Biological Activity
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester (CAS Number: 192385-50-5) is an organic compound with significant potential in various biological applications. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 168.19 g/mol. The compound features a unique structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 192385-50-5 |
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that various derivatives of propanoic acid exhibit antimicrobial activity. A study focused on substituted quinoline and naphthalene carboxamides demonstrated that certain structural modifications can enhance activity against mycobacterial species, suggesting that similar modifications to propanoic acid derivatives could yield compounds with significant antimicrobial properties .
Inhibition of Photosynthetic Electron Transport
In vitro studies have shown that related compounds can inhibit photosynthetic electron transport (PET) in chloroplasts. This mechanism may be relevant for developing herbicides or other agricultural chemicals based on the structure of propanoic acid esters .
Neuroprotective Effects
Compounds similar to propanoic acid derivatives have been investigated for neuroprotective effects due to their ability to mitigate oxidative stress in neuronal cells. Such properties are essential for developing treatments for neurodegenerative diseases .
Synthesis Methods
The synthesis of propanoic acid esters typically involves the reaction of propanoic acid with alcohols under acidic conditions or through esterification reactions using coupling agents like DIC (N,N’-diisopropylcarbodiimide). Efficient synthesis routes are crucial for producing these compounds at scale for research and commercial applications .
Case Studies
-
Antimycobacterial Activity :
A comparative study evaluated the antimycobacterial activity of various compounds, including those derived from propanoic acid. The results indicated that specific modifications could lead to enhanced efficacy against strains such as Mycobacterium tuberculosis and Mycobacterium avium . -
Photosynthetic Inhibition :
A study on chloroplasts revealed that certain esters derived from propanoic acid inhibited PET effectively, with implications for agricultural applications where weed control is necessary . -
Neuroprotection :
Research has highlighted the potential of propanoic acid derivatives in protecting neuronal cells from oxidative damage, suggesting their applicability in treating conditions like Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for preparing propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester?
- Methodological Answer : The synthesis typically involves acid-catalyzed esterification between 2,2-dimethylpropanoic acid (pivalic acid) and 4-oxo-2-butyn-1-ol. Key steps include:
- Reaction Setup : Refluxing the alcohol and acid in a polar aprotic solvent (e.g., toluene) with a catalytic amount of sulfuric acid or HCl .
- Purification : Post-reaction, the crude product is purified via fractional distillation or recrystallization to remove unreacted starting materials and by-products .
- Yield Optimization : Adjusting molar ratios (1:1.2 acid:alcohol) and reaction time (6–12 hours) improves yields to ~70–85% .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : A multi-technique approach is employed:
- Spectroscopy :
- ¹H/¹³C NMR : The ester carbonyl (δ ~165–175 ppm in ¹³C NMR) and alkyne protons (δ ~2.5–3.0 ppm in ¹H NMR) are diagnostic .
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) confirm functional groups .
- Chromatography :
- HPLC/GC-MS : Retention time and mass fragmentation patterns (e.g., molecular ion at m/z ≈ 184) validate purity and molecular weight .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent:
- Hydrolysis : Moisture-sensitive ester groups may degrade in humid environments .
- Oxidation : The alkyne and ketone moieties are prone to oxidation; antioxidants (e.g., BHT) can be added .
Advanced Research Questions
Q. How can reaction kinetics be studied to optimize the synthesis of this ester?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
- Parameters : Catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity (toluene vs. THF) .
- Analytical Tools : In-situ FTIR or Raman spectroscopy monitors ester bond formation in real-time .
- Outcome : Continuous flow reactors reduce side reactions (e.g., alkyne polymerization) and improve scalability .
Q. How might the 4-oxo and alkyne groups influence the compound’s reactivity in click chemistry applications?
- Methodological Answer : The alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , while the ketone allows for:
- Functionalization : Reductive amination or hydrazone formation for bioconjugation .
- Challenges : Steric hindrance from the 2,2-dimethyl group may slow reaction rates; optimize using microwave-assisted synthesis .
Q. How should researchers resolve contradictory data on the compound’s catalytic activity in esterification reactions?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Mitigation strategies include:
- Reproducibility Checks : Validate protocols across labs using standardized reagents .
- Control Experiments : Test the compound’s catalytic role vs. acid/base side reactions (e.g., via pH monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
